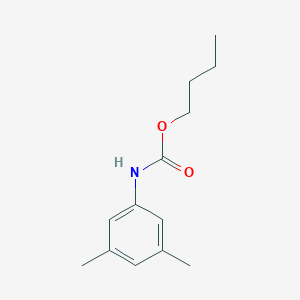

butyl (3,5-dimethylphenyl)carbamate

説明

“Butyl (3,5-dimethylphenyl)carbamate” is a chemical compound . It is a derivative of carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Synthesis Analysis

The synthesis of “Butyl (3,5-dimethylphenyl)carbamate” involves carbonate aminolysis and isocyanate chemistry . The process includes oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis of the previously introduced reactive carbonate moiety .Molecular Structure Analysis

The molecular structure of “Butyl (3,5-dimethylphenyl)carbamate” contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The chemical reactions involving “Butyl (3,5-dimethylphenyl)carbamate” include palladium-catalyzed cross-coupling reactions with various aryl halides . It has also been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Butyl (3,5-dimethylphenyl)carbamate” include a molecular weight of 165.19 g/mol, a topological polar surface area of 52.3 Ų, and a complexity of 160 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用

Chiral Stationary Phases in Chromatography

- Application in High-Performance Liquid Chromatography (HPLC) : Butyl (3,5-dimethylphenyl) carbamate and its derivatives are used as chiral stationary phases (CSPs) in HPLC. These CSPs demonstrate high chiral recognition abilities, making them suitable for enantioseparation of racemic compounds. The CSPs based on 3,5-dimethylphenyl carbamate can be used under various chromatographic conditions, including those with organic solvents, to resolve chiral compounds that are poorly soluble in conventional mobile phases (Francotte & Huynh, 2022); (Yamamoto, Hayashi, & Okamoto, 2003).

Analysis of Pharmaceutical Products

- Resolution of Drug Enantiomers : Cellulose tris (3,5-dimethylphenyl carbamate), as a CSP, has been successfully used for the separation and analysis of various drug racemates, including β-adrenoceptor antagonists. This application highlights its potential in the pharmaceutical industry for ensuring the enantiomeric purity of drugs (Aboul‐Enein, 1993).

Enantioselective Adsorption and Transfer

- Adsorption and Trans-Membrane Transfer of Propranolol Enantiomers : Cellulose derivatives such as cellulose tris(3,5-dimethylphenyl carbamate) have been evaluated for their ability to adsorb propranolol enantiomers differentially, demonstrating potential in enantioselective retardation during transmembrane transfer. This application suggests a methodology for administering single enantiomers in pharmaceutical preparations (Heard & Suedee, 1996).

作用機序

特性

IUPAC Name |

butyl N-(3,5-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-6-16-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYPHHPDSBACIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B3752252.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)

![3,4-dichloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752261.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3752269.png)

![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B3752275.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzamide](/img/structure/B3752277.png)

![3-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acrylamide](/img/structure/B3752284.png)

![ethyl 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3752304.png)

![propyl 4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3752318.png)

![methyl 2-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752342.png)

![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)

![cyclohexyl 4-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752352.png)